6-(4-Hydroxyphenyl)-1-naphthol
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Overview
Description
6-(4-Hydroxy-phenyl)-naphthalen-1-ol is an organic compound that belongs to the class of phenolic compounds It features a naphthalene ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol typically involves the coupling of a naphthalene derivative with a hydroxyphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxy-phenyl)-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
6-(4-Hydroxy-phenyl)-naphthalen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvic acid: Shares the hydroxyphenyl group but has a different core structure.
4-Hydroxyphenylacetic acid: Another phenolic compound with a simpler structure.
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol: Contains a benzo[b]thiophene ring instead of a naphthalene ring.
Uniqueness
6-(4-Hydroxy-phenyl)-naphthalen-1-ol is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H12O2/c17-14-7-4-11(5-8-14)12-6-9-15-13(10-12)2-1-3-16(15)18/h1-10,17-18H |
InChI Key |
MBESMLNJQCOTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=C(C=C3)O)C(=C1)O |
Origin of Product |
United States |
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